molecular formula C11H16O3 B1337821 (R)-4-Benzyloxy-1,2-butanediol CAS No. 86990-91-2

(R)-4-Benzyloxy-1,2-butanediol

Cat. No. B1337821
CAS RN: 86990-91-2
M. Wt: 196.24 g/mol
InChI Key: TVRPDIKPMQUOSL-LLVKDONJSA-N
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Description

Molecular Structure Analysis

The molecular formula of “®-4-Benzyloxy-1,2-butanediol” is C11H16O3 . Its molecular weight is 196.25 g/mol .


Physical And Chemical Properties Analysis

“®-4-Benzyloxy-1,2-butanediol” is a colorless to light yellow clear liquid . It has a specific rotation of +21.0 to +25.0 deg (C=5, EtOH) . Its boiling point is 168 °C/4 mmHg . The refractive index is 1.53 .

Scientific Research Applications

Chiral Building Blocks for Synthesis

  • (R)-4-Benzyloxy-1,2-butanediol and its derivatives serve as chiral building blocks for the synthesis of pheromones and other enantioselective compounds. For instance, its transformation into various intermediates has been explored for the enantiosynthesis of pheromones, highlighting its versatility in organic synthesis (Izquierdo et al., 2001).

Biocatalytic Processes and Biosynthesis

  • The compound plays a crucial role in biocatalytic processes, particularly in the autotrophic production of (R)-1,3-butanediol, showcasing its potential in green chemistry and the synthesis of value-added products from CO2 (Gascoyne et al., 2021).

Metabolic Engineering for Industrial Compounds

  • Through metabolic engineering, microorganisms such as Escherichia coli have been optimized to directly produce 1,4-butanediol, demonstrating the feasibility of renewable production of this important industrial compound from biomass-derived sugars (Yim et al., 2011).

Development of New Biocatalysts

  • Research has also focused on isolating and characterizing new strains of microorganisms capable of converting substrates into (R)-1,3-butanediol with high efficiency and stereospecificity, which is crucial for pharmaceutical applications (Zheng et al., 2012).

Renewable Chemicals and Fuel Additives

  • The transformation of (R)-4-Benzyloxy-1,2-butanediol into various compounds has implications for the production of renewable gasoline, solvents, and fuel additives, indicating its potential impact on sustainable energy solutions (Harvey et al., 2016).

Safety And Hazards

“®-4-Benzyloxy-1,2-butanediol” should be stored under inert gas and protected from moisture as this substance is hygroscopic . It is incompatible with oxidizing agents .

properties

IUPAC Name

(2R)-4-phenylmethoxybutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRPDIKPMQUOSL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448037
Record name (R)-4-Benzyloxy-1,2-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Benzyloxy-1,2-butanediol

CAS RN

86990-91-2
Record name (R)-4-Benzyloxy-1,2-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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CC1(C)OCC(CCOCc2ccccc2)O1
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